N-Boc-serinol
Overview
Description
Synthesis Analysis
N-Boc-serinol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate . The InChI string is InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h6,10-11H,4-5H2,1-3H3,(H,9,12) . The canonical SMILES string is CC©©OC(=O)NC(CO)CO .Chemical Reactions Analysis
The N-Boc group in this compound can be deprotected under mild conditions . The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 191.22 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 . The exact mass is 191.11575802 g/mol .Mechanism of Action
Target of Action
N-Boc-serinol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as an alkyl/ether-based linker, facilitates the interaction between these two ligands, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation. By facilitating the degradation of target proteins, this compound can influence various cellular processes depending on the specific target protein . .
Result of Action
The result of this compound’s action is the degradation of the target protein. This can have various molecular and cellular effects depending on the specific target protein . For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms.
Safety and Hazards
N-Boc-serinol is classified as an eye irritant (Category 2A), according to the GHS classification . It causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and getting medical advice/attention if eye irritation persists .
Future Directions
N-Boc-serinol is a key component in the synthesis of PROTACs, which are a promising approach for the development of targeted therapy drugs . Future research may focus on the development of new PROTACs using this compound as a linker and the exploration of its potential applications in medicinal chemistry.
Biochemical Analysis
Biochemical Properties
It is known that N-Boc-serinol can interact with various enzymes, proteins, and other biomolecules due to its role as a PROTAC linker
Cellular Effects
The cellular effects of this compound are largely unexplored. It is known that this compound can have an impact on cell signaling pathways, gene expression, and cellular metabolism due to its role in the formation of PROTACs
Molecular Mechanism
It is known to be involved in the formation of PROTACs, which function by binding to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein
Properties
IUPAC Name |
tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h6,10-11H,4-5H2,1-3H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBKBRLRYPYBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442706 | |
Record name | N-Boc-serinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125414-41-7 | |
Record name | N-Boc-serinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-serinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of N-Boc-serinol in materials science?
A1: this compound is frequently utilized as a chain extender in the synthesis of polyurethanes (PUs) [, , , , , , ]. This modification introduces desirable properties to the resulting PU materials, influencing their thermal stability, mechanical strength, and biocompatibility.
Q2: How does the incorporation of this compound affect the properties of polyurethanes?
A2: Studies indicate that incorporating this compound into PU formulations can lead to several beneficial outcomes:
- Enhanced Thermal Stability: The presence of this compound contributes to an increase in the decomposition temperature (Td) of PUs, improving their resistance to thermal degradation [, ].
- Improved Mechanical Properties: The addition of this compound can enhance the tensile strength and Young's modulus of PUs, indicating increased material strength and stiffness [, ].
- Tunable Hydrophilicity: The presence of hydrophilic groups in this compound can contribute to the overall hydrophilicity of modified PUs, influencing their interaction with aqueous environments [].
Q3: Are there specific examples of how this compound modified PUs are being explored for biomedical applications?
A3: Yes, researchers are actively investigating the use of this compound modified PUs for various biomedical applications:
- Tissue Engineering: this compound modified PUs are being studied for their potential in creating scaffolds for tissue engineering. Their biocompatibility and tunable properties make them attractive candidates for supporting cell growth and tissue regeneration [, ].
- Drug Delivery: The ability to fine-tune the properties of this compound modified PUs makes them appealing for controlled drug delivery applications. Their thermosensitive behavior, for instance, can be exploited for triggered release of therapeutic agents [].
Q4: Beyond polyurethanes, has this compound been used in the synthesis of other materials?
A4: While its use in PU synthesis is prominent, this compound has also been employed in developing other materials. For example, it serves as a building block in synthesizing novel glass-ceramic scaffolds functionalized with a bioartificial blend for bone tissue engineering [].
Q5: How does this compound interact with OH radicals, and what is the significance of this reaction?
A5: Studies employing techniques like stopped-flow EPR spectroscopy and pulse radiolysis have revealed that the primary reaction pathway of this compound with OH radicals involves hydrogen abstraction from the terminal carbon atom []. Understanding these reactions is crucial for comprehending the compound's behavior in biological systems, particularly in the context of oxidative stress.
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